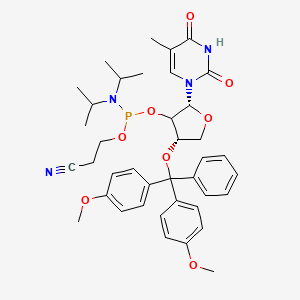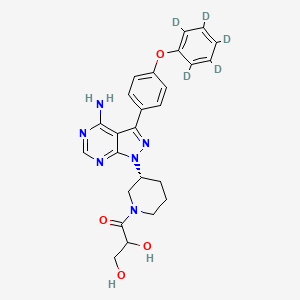
DMTr-TNA-5MeU-amidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMTr-TNA-5MeU-amidite: is a phosphoramidite monomer used in the synthesis of oligonucleotides. It is a derivative of uridine and is commonly employed in the field of nucleic acid chemistry for the assembly of oligoribonucleotides .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DMTr-TNA-5MeU-amidite involves the protection of the hydroxyl groups of uridine, followed by the introduction of the phosphoramidite group. The typical synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using dimethoxytrityl (DMTr) chloride.
Introduction of Phosphoramidite Group: The protected uridine is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to introduce the phosphoramidite group
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the protection and phosphoramidite introduction reactions.
Purification: The product is purified using chromatography techniques to ensure high purity and yield
化学反応の分析
Types of Reactions: DMTr-TNA-5MeU-amidite undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The DMTr group can be removed under acidic conditions to expose the hydroxyl group for further reactions
Common Reagents and Conditions:
Oxidation: Iodine in the presence of water and pyridine is commonly used for the oxidation of the phosphoramidite group.
Substitution: Trichloroacetic acid in dichloromethane is used to remove the DMTr group
Major Products:
Oxidation: The major product is the corresponding phosphate derivative.
Substitution: The major product is the deprotected uridine derivative
科学的研究の応用
DMTr-TNA-5MeU-amidite has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: It is employed in the study of nucleic acid interactions and the development of nucleic acid-based probes.
Medicine: It is used in the development of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: It is utilized in the production of diagnostic oligonucleotides for various industrial applications
作用機序
The mechanism of action of DMTr-TNA-5MeU-amidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to form a stable phosphate linkage, resulting in the elongation of the oligonucleotide chain .
類似化合物との比較
DMTr-TNA-C(Bz)-amidite: A similar phosphoramidite monomer used in the synthesis of oligonucleotides.
DMTr-TNA-G(iBu)-amidite: Another phosphoramidite monomer used for oligonucleotide synthesis
Uniqueness: DMTr-TNA-5MeU-amidite is unique due to its specific uridine base, which provides distinct properties and reactivity compared to other phosphoramidite monomers. Its use in the synthesis of modified oligonucleotides makes it valuable for various research and industrial applications .
特性
分子式 |
C39H47N4O8P |
|---|---|
分子量 |
730.8 g/mol |
IUPAC名 |
3-[[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-23-11-22-40)51-35-34(25-48-37(35)42-24-28(5)36(44)41-38(42)45)50-39(29-12-9-8-10-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h8-10,12-21,24,26-27,34-35,37H,11,23,25H2,1-7H3,(H,41,44,45)/t34-,35?,37+,52?/m0/s1 |
InChIキー |
CEPXSVFEFKTSLF-CZEFHYMUSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@H](CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)

methyl phosphate](/img/structure/B12386520.png)



![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)



